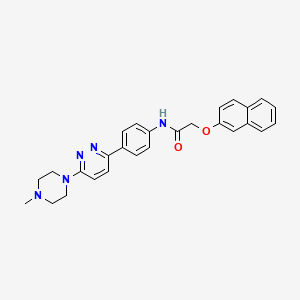
Penicillin G sulfoxide P-methoxybenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillin G sulfoxide P-methoxybenzyl ester is a derivative of Penicillin G, a well-known antibiotic. This compound is characterized by its molecular formula C24H26N2O6S and a molecular weight of 470.54 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin G sulfoxide P-methoxybenzyl ester typically involves the oxidation of Penicillin G derivatives. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a solvent like tetrahydrofuran (THF) . The reaction is carried out at ambient temperature, followed by purification steps involving solvents like ethyl acetate and methanol .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Penicillin G sulfoxide P-methoxybenzyl ester undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: Reactions involving the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Tetrahydrofuran (THF), ethyl acetate, methanol.
Major Products: The primary product of these reactions is the sulfoxide derivative, which can further undergo modifications to yield various penicillin derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Penicillin G sulfoxide P-methoxybenzyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of sulfoxides.
Biology: Investigated for its interactions with biological molecules and potential antimicrobial properties.
Medicine: Explored for its potential as a precursor in the synthesis of novel antibiotics.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of Penicillin G sulfoxide P-methoxybenzyl ester involves its interaction with bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) , inhibiting the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, the death of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Penicillin G: The parent compound, widely used as an antibiotic.
Penicillin V: Another derivative with similar antibacterial properties.
Ampicillin: A broader-spectrum penicillin derivative.
Uniqueness: Penicillin G sulfoxide P-methoxybenzyl ester is unique due to its sulfoxide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific biochemical studies and as a precursor for synthesizing other penicillin derivatives .
Eigenschaften
CAS-Nummer |
30034-13-0 |
|---|---|
Molekularformel |
C24H26N2O6S |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl (4S,5R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19?,20?,22-,33-/m1/s1 |
InChI-Schlüssel |
HSSBYPUKMZQQKS-JGEKZDBUSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
Isomerische SMILES |
CC1(C(N2[C@H]([S@]1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)
![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)

![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
![4-tert-butyl-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2856976.png)

![3,4-dichloro-2-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2856978.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-(2-FLUOROPHENOXY)ACETAMIDE](/img/structure/B2856981.png)
